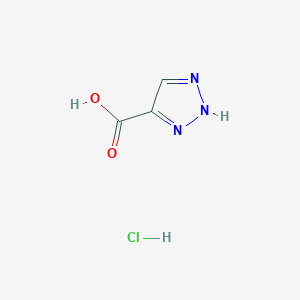
3H-1,2,3-triazole-4-carboxylic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3H-1,2,3-triazole-4-carboxylic acid hydrochloride is a chemical compound with the molecular formula C3H4ClN3O2 and a molecular weight of 149.54 g/mol It is a derivative of triazole, a five-membered ring containing three nitrogen atoms
作用机制
Target of Action
It is known that 1,2,3-triazoles, in general, have diverse biological activities . They interact with various enzymes and receptors, contributing to their pharmacological effects .
Mode of Action
The mode of action of 3H-1,2,3-triazole-4-carboxylic acid hydrochloride and 1H-1,2,3-Triazole-5-carboxylic acid hydrochloride involves interactions with their targets. The nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . The triazole ring can also interact with amino acids present in the active site of receptors through various interactions like electrostatic interaction, Pi-anion interaction, H-bonding, and Van der Waals interaction .
Biochemical Pathways
1,2,3-triazoles are known to influence various biochemical pathways due to their ability to interact with different enzymes and receptors .
Pharmacokinetics
It is known that 1,2,3-triazoles, in general, are highly soluble in water , which could potentially impact their bioavailability.
Result of Action
1,2,3-triazoles are known to exhibit diverse biological activities, including anticancer activity .
Action Environment
The solubility of 1,2,3-triazoles in water suggests that they could be influenced by the hydration status of the environment .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3H-1,2,3-triazole-4-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of hydrazines with carboxylic acid derivatives, followed by cyclization to form the triazole ring . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in high purity .
化学反应分析
Types of Reactions
3H-1,2,3-triazole-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the triazole ring or the carboxylic acid group.
Substitution: The compound can participate in substitution reactions, where functional groups on the triazole ring are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups onto the triazole ring .
科学研究应用
3H-1,2,3-triazole-4-carboxylic acid hydrochloride has a wide range of applications in scientific research:
相似化合物的比较
Similar Compounds
1H-1,2,3-triazole-5-carboxylic acid hydrochloride: Similar in structure but with different positional isomers.
1,2,4-triazole derivatives: These compounds have a different arrangement of nitrogen atoms in the ring, leading to distinct chemical properties and applications.
Uniqueness
3H-1,2,3-triazole-4-carboxylic acid hydrochloride is unique due to its specific arrangement of nitrogen atoms and the presence of a carboxylic acid group. This unique structure imparts distinct chemical reactivity and potential for diverse applications in various fields .
属性
IUPAC Name |
2H-triazole-4-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3O2.ClH/c7-3(8)2-1-4-6-5-2;/h1H,(H,7,8)(H,4,5,6);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSXMTPJRUSCFQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNN=C1C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(S)-2-((7-acetamido-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl)amino)acetic acid](/img/structure/B2640621.png)
![N6-(3-methoxypropyl)-N4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2640623.png)
![methyl 2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetate](/img/structure/B2640625.png)
![Methyl 5-[(2-ethoxyphenoxy)methyl]furan-2-carboxylate](/img/structure/B2640627.png)
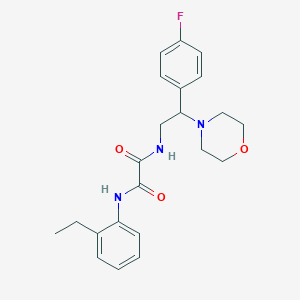

![2-((2-chloro-6-fluorobenzyl)thio)-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2640634.png)
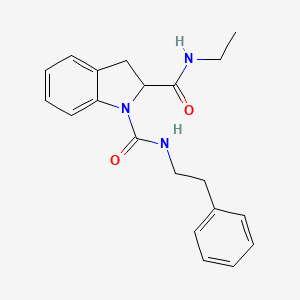
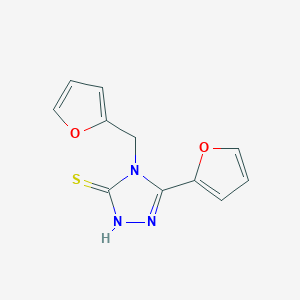
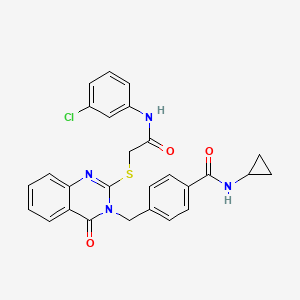
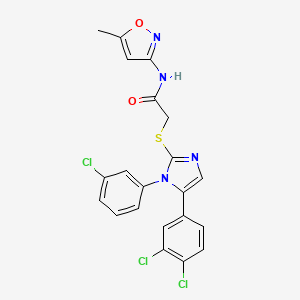
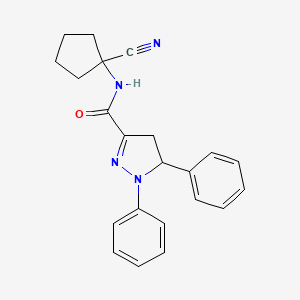
![2-[(5-Fluoro-2-methoxybenzenesulfonamido)methyl]-4-methoxybutan-2-ol](/img/structure/B2640640.png)
![6-(4-Chlorophenyl)-2-{1-[2-(2-oxo-1,3-oxazolidin-3-yl)acetyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2640641.png)
